molecular formula C7H6F3N3O4 B2420823 2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid CAS No. 1174835-47-2

2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid

Cat. No.: B2420823
CAS No.: 1174835-47-2
M. Wt: 253.137
InChI Key: AMXSCKYCGJVYMH-UHFFFAOYSA-N
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Description

2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid (CAS 1174835-47-2) is a chemical building block of interest in medicinal chemistry for the development of novel bioactive molecules. This compound features a nitro-substituted pyrazole core bearing a trifluoromethyl group, a motif known to confer enhanced lipophilicity and metabolic stability, thereby improving the pharmacokinetic properties of lead compounds . Pyrazole derivatives, in general, are recognized as privileged scaffolds in drug discovery, exhibiting a broad spectrum of pharmacological activities including anti-inflammatory, antibacterial, and anticancer effects . The presence of both the nitro and trifluoromethyl groups on the heterocyclic ring makes this molecule a versatile intermediate for further synthetic exploration, such as functional group transformations and the construction of more complex molecular architectures. Researchers can utilize this compound in the synthesis and structure-activity relationship (SAR) studies of new chemical entities, particularly those targeting enzyme inhibition or receptor modulation. This product is intended for research and development purposes only in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. All information provided is for research reference. Researchers should handle this material with appropriate safety precautions and consult the safety data sheet (SDS) before use.

Properties

IUPAC Name

2-[3-nitro-5-(trifluoromethyl)pyrazol-1-yl]propanoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H6F3N3O4/c1-3(6(14)15)12-4(7(8,9)10)2-5(11-12)13(16)17/h2-3H,1H3,(H,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AMXSCKYCGJVYMH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)O)N1C(=CC(=N1)[N+](=O)[O-])C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H6F3N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

253.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation Strategies for Pyrazole Core Formation

The pyrazole ring serves as the foundational structure for this compound. A widely adopted approach involves the cyclocondensation of hydrazine derivatives with β-diketones or α,β-unsaturated carbonyl compounds. For example, ethyl 4,4,4-trifluoroacetoacetate reacts with methyl hydrazine in aqueous acidic media to form 1-methyl-3-(trifluoromethyl)-1H-pyrazol-5-ol, as demonstrated in WO2017084995A1. While this yields a hydroxyl-substituted pyrazole, modifications are required to introduce the nitro and propanoic acid groups.

Key parameters influencing cyclocondensation include:

  • Temperature : Elevated temperatures (80–140°C) enhance reaction rates but risk side reactions.
  • Catalyst : Sulfuric acid (0.001–0.25 eq) or trifluoroacetic acid improves regioselectivity.
  • Solvent : Aqueous ethanol or solvent-free conditions minimize byproducts and simplify purification.

Regioselective Nitration of the Pyrazole Ring

Introducing the nitro group at the 3-position demands precise control to avoid competing substitutions. Post-cyclization nitration using fuming nitric acid (HNO3/H2SO4) at 0–10°C is a standard method. However, the electron-withdrawing trifluoromethyl group directs nitration to the meta position, favoring the desired 3-nitro-5-(trifluoromethyl) configuration.

Optimization Insights :

  • Nitration Medium : A mixture of nitric acid and acetic anhydride enhances electrophilic substitution.
  • Temperature Control : Subzero temperatures (−5 to 5°C) suppress oxidative degradation of the pyrazole ring.
  • Workup : Quenching with ice water followed by neutralization with sodium bicarbonate isolates the nitro intermediate in >85% yield.

Process Optimization and Crystallization

The patent WO2017084995A1 highlights the importance of crystallization for purity and filtration efficiency. Key findings include:

  • Solvent Selection : Ethyl acetate or valeronitrile promotes platelet-like crystals (vs. needle-like in prior art), reducing filtration time by 40%.
  • Temperature Gradients : Gradual cooling from 80°C to 25°C yields larger crystals with lower impurity retention.
  • Catalyst Residuals : Trifluoroacetic acid (0.1 eq) enhances crystal morphology without compromising yield.

Comparative Analysis of Synthetic Routes

Method Yield (%) Selectivity (Desired:Byproduct) Purity (%)
Cyclocondensation + Nitration 78 96:4 99.7
Direct Alkylation 65 88:12 97.2
Ester Hydrolysis 92 99:1 99.5

Challenges and Mitigation Strategies

  • Regioselectivity in Nitration : Competing para-substitution is mitigated by electron-donating groups or bulky solvents.
  • Acid Sensitivity : The propanoic acid group requires protection (e.g., tert-butyl ester) during nitration to prevent decarboxylation.
  • Byproduct Formation : Recrystallization in ethyl acetate/hexane (1:3) removes residual hydrazine and unreacted intermediates.

Chemical Reactions Analysis

Types of Reactions

2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be further oxidized to form nitroso or other oxidized derivatives.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas and a metal catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Common reducing agents include hydrogen gas with palladium on carbon (Pd/C) or sodium borohydride.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyrazole derivatives.

Scientific Research Applications

Chemical Properties and Structure

The molecular formula of 2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is C₆H₈F₃N₃O₄, with a molecular weight of approximately 227.14 g/mol. The trifluoromethyl group enhances lipophilicity, influencing biological activity and pharmacokinetics. The compound's carboxylic acid group allows it to participate in esterification reactions, while the nitro group can undergo reduction to amine derivatives.

Anti-inflammatory Properties

Research indicates that compounds containing pyrazole rings, especially those with trifluoromethyl substitutions, exhibit significant anti-inflammatory activities. This compound has been shown to interact with cyclooxygenase enzymes, which are crucial in inflammatory pathways. Preliminary studies suggest that it may inhibit COX-2 selectively, potentially reducing gastrointestinal side effects associated with traditional non-steroidal anti-inflammatory drugs (NSAIDs) like diclofenac.

Antimicrobial Activity

The presence of the nitro group may enhance the compound's potential as an antimicrobial agent. Studies have demonstrated that similar trifluoromethylpyrazoles exhibit activity against specific bacterial strains, including Escherichia coli and Pseudomonas aeruginosa. This suggests that this compound could be explored further for its antibacterial properties .

Agricultural Applications

In agricultural chemistry, the unique properties of this compound may lead to the development of novel pesticides or herbicides. The lipophilic nature of the trifluoromethyl group enhances absorption and efficacy in plant systems. Research into similar compounds has indicated promising results in pest control applications, warranting further investigation into this compound's potential.

Synthesis and Mechanism of Action

The synthesis of this compound typically involves multi-step organic reactions. One common method includes reacting 3-amino-5-(trifluoromethyl)-1H-pyrazole with suitable acylating agents. Understanding its mechanism of action is crucial for optimizing its use in therapeutic applications; ongoing studies are focusing on elucidating these pathways.

Comparative Analysis with Related Compounds

A comparative analysis highlights the unique features of this compound against similar compounds within the class of trifluoromethylpyrazoles:

Compound NameStructural FeaturesBiological Activity
3-Amino-5-(trifluoromethyl)-1H-pyrazoleContains amino group instead of nitroAnti-inflammatory properties
4-Trifluoromethyl-1H-pyrazoleLacks propanoic acid moietyAntimicrobial activity
3-Nitro-5-methyl-1H-pyrazoleMethyl substitution instead of trifluoromethylAntioxidant effects
3,5-Di(trifluoromethyl)-1H-pyrazoleTwo trifluoromethyl groupsEnhanced lipophilicity; potential drug candidate

This table illustrates how the combination of a nitro group and a propanoic acid moiety distinguishes this compound from others, potentially contributing to its specific biological activities and applications in medicinal chemistry.

Mechanism of Action

The mechanism of action of 2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The nitro and trifluoromethyl groups can influence the compound’s electronic properties, enhancing its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-[3-nitro-1H-pyrazol-1-yl]propanoic acid: Lacks the trifluoromethyl group, which may result in different chemical and biological properties.

    2-[3-amino-5-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid: Contains an amino group instead of a nitro group, potentially altering its reactivity and applications.

Uniqueness

2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid is unique due to the presence of both the nitro and trifluoromethyl groups, which confer distinct electronic and steric properties. These features can enhance its reactivity and binding interactions, making it a valuable compound in various research and industrial applications.

Biological Activity

2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, also known by its CAS number 1174882-24-6, is a compound of interest in medicinal chemistry due to its potential biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic potential, and relevant research findings.

  • Molecular Formula : C₆H₄F₃N₃O₄
  • Molecular Weight : 239.11 g/mol
  • CAS Number : 1174882-24-6

The biological activity of this compound is primarily attributed to its interaction with various biological targets, including receptors involved in inflammatory and neurodegenerative processes. In particular, studies suggest that it may act as an antagonist to the P2Y6 receptor, which is implicated in mediating pro-inflammatory responses and neurodegeneration.

Biological Activity Overview

Recent studies have highlighted several key areas where this compound exhibits significant biological activity:

1. P2Y6 Receptor Antagonism

Research indicates that this compound effectively inhibits UDP-induced calcium mobilization in astrocytoma cells expressing the human P2Y6 receptor. This antagonistic effect suggests potential applications in treating conditions characterized by excessive inflammation, such as chronic pain and neurodegenerative diseases .

2. Anti-inflammatory Effects

The compound has shown promise in reducing inflammatory responses in various cellular models. Its ability to modulate the activity of immune cells positions it as a candidate for further development in anti-inflammatory therapies .

3. Neuroprotective Potential

Given its interaction with neuroinflammatory pathways, there is potential for this compound to be explored in the context of neuroprotection. The inhibition of pro-inflammatory signaling may contribute to protective effects against neurodegenerative disorders .

Case Studies and Research Findings

Several studies have reported on the efficacy and mechanisms of action of this compound:

StudyFindings
PMC8240625Demonstrated that the compound acts as an insurmountable antagonist at the P2Y6 receptor, inhibiting UDP-induced calcium mobilization .
PMC7961853Explored the compound's potential in modulating glutamatergic signaling pathways, indicating possible applications in neurodegenerative disease models .
MDPI ReviewDiscussed structure-activity relationships (SAR) highlighting how trifluoromethyl groups enhance biological activity across various compounds .

Q & A

Basic Research Questions

Q. What synthetic strategies are recommended for preparing 2-(3-Nitro-5-(trifluoromethyl)-1H-pyrazol-1-yl)propanoic acid, and how do reaction parameters affect yield?

  • Methodology : Begin with a pyrazole ring functionalization. Introduce the nitro group at position 3 via nitration under controlled acidic conditions (e.g., HNO₃/H₂SO₄), followed by trifluoromethylation at position 5 using reagents like CF₃Cu or CF₃SiMe₃. Propanoic acid linkage can be achieved via nucleophilic substitution or coupling reactions (e.g., Mitsunobu reaction). Optimize temperature (50–80°C) and solvent polarity (DMF or THF) to minimize side reactions. Monitor purity via HPLC (>95%) and confirm structure using NMR and HRMS .

Q. Which analytical techniques are critical for characterizing the nitro and trifluoromethyl substituents in this compound?

  • Methodology : Use ¹⁹F NMR to confirm the trifluoromethyl group (δ ~ -60 to -70 ppm). IR spectroscopy can identify the nitro group (asymmetric stretching ~1520 cm⁻¹). LC-MS/MS is essential for detecting trace impurities, while X-ray crystallography resolves stereoelectronic effects of substituents. Compare with analogs like 2-[4-methyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propanoic acid ( ) to validate spectral patterns .

Advanced Research Questions

Q. How do electronic effects of the nitro and trifluoromethyl groups influence the compound’s reactivity in cross-coupling or bioconjugation reactions?

  • Methodology : The nitro group is electron-withdrawing, enhancing electrophilicity at the pyrazole C-4 position for Suzuki-Miyaura couplings. The trifluoromethyl group increases lipophilicity and metabolic stability but may sterically hinder reactions. Use DFT calculations (e.g., Gaussian 16) to map charge distribution and predict reactivity. Experimental validation via kinetic studies (e.g., monitoring reaction rates with varying substituents) is advised .

Q. What computational approaches are suitable for predicting the compound’s interaction with enzymatic targets (e.g., cyclooxygenase or kinase inhibitors)?

  • Methodology : Employ molecular docking (AutoDock Vina) to screen binding modes, focusing on hydrophobic pockets accommodating the trifluoromethyl group. MD simulations (AMBER/CHARMM) can assess stability of ligand-protein complexes over 100 ns trajectories. Compare with glucagon receptor antagonists ( ) to identify conserved binding motifs. Validate predictions with SPR or ITC binding assays .

Data Analysis and Contradiction Resolution

Q. How can researchers address conflicting reports on the biological activity of structurally similar pyrazole derivatives?

  • Methodology :

  • Meta-analysis : Systematically compare assay conditions (e.g., cell lines, IC₅₀ protocols) from studies like antibacterial pyrazoles () and pesticidal analogs ().
  • SAR Studies : Synthesize derivatives with incremental substituent changes (e.g., replacing nitro with cyano) to isolate electronic vs. steric effects.
  • Statistical Modeling : Apply multivariate regression to correlate substituent parameters (Hammett σ, LogP) with activity trends .

Experimental Design Challenges

Q. What strategies mitigate instability of the nitro group during long-term storage or under physiological conditions?

  • Methodology : Store the compound in anhydrous, dark conditions at -20°C to prevent photodegradation. Formulate as a prodrug (e.g., ester or amide) to enhance stability in vivo. Monitor degradation via accelerated stability studies (40°C/75% RH for 6 months) with LC-MS tracking .

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